Cas no 1200131-31-2 (1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate)

1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate 化学的及び物理的性質
名前と識別子
-
- 1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate
- CGBHPZHXVCGWDR-UHFFFAOYSA-N
- EN300-7428245
- 1200131-31-2
- tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate
- 3-(3-Bromophenyl)-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL1430393
-
- インチ: 1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-9-5-8-16(20,11-18)12-6-4-7-13(17)10-12/h4,6-7,10,20H,5,8-9,11H2,1-3H3
- InChIKey: CGBHPZHXVCGWDR-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC(C2=CC=CC(Br)=C2)(O)C1
計算された属性
- せいみつぶんしりょう: 355.07831g/mol
- どういたいしつりょう: 355.07831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- 密度みつど: 1.367±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 446.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 13.84±0.20(Predicted)
1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7428245-0.1g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 0.1g |
$241.0 | 2024-05-24 | |
Enamine | EN300-7428245-5.0g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 5.0g |
$2028.0 | 2024-05-24 | |
Enamine | EN300-7428245-10.0g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 10.0g |
$3007.0 | 2024-05-24 | |
Enamine | EN300-7428245-0.5g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 0.5g |
$546.0 | 2024-05-24 | |
Enamine | EN300-7428245-0.05g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 0.05g |
$162.0 | 2024-05-24 | |
Enamine | EN300-7428245-0.25g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 0.25g |
$347.0 | 2024-05-24 | |
Enamine | EN300-7428245-1.0g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 1.0g |
$699.0 | 2024-05-24 | |
Enamine | EN300-7428245-2.5g |
tert-butyl 3-(3-bromophenyl)-3-hydroxypiperidine-1-carboxylate |
1200131-31-2 | 95% | 2.5g |
$1370.0 | 2024-05-24 |
1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylateに関する追加情報
Professional Introduction to 1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate (CAS No: 1200131-31-2)
1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate, identified by its CAS number 1200131-31-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its tert-butyl ester group and the presence of a brominated phenyl ring, contribute to its distinctive chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.
The< strong>1,1-Dimethylethyl substituent at the nitrogen atom of the piperidine ring enhances the compound's stability and influences its solubility profile, making it suitable for various solvents commonly used in synthetic chemistry. Additionally, the< strong>3-(3-bromophenyl) moiety introduces a halogenated aromatic ring, which is frequently utilized in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures and have been extensively employed in the development of novel pharmaceutical agents.
The< strong>3-hydroxy group present in the molecule serves as a versatile functional handle for further derivatization. Hydroxyl groups can participate in various chemical transformations, including etherification, esterification, and oxidation reactions, enabling the synthesis of a wide range of analogs with tailored biological properties. This flexibility makes< strong>1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate an attractive intermediate for medicinal chemists seeking to explore new drug candidates.
In recent years, there has been growing interest in developing novel therapeutics targeting neurological disorders due to the increasing prevalence of conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. Piperidine derivatives have shown promise in this area due to their ability to modulate neurotransmitter systems. The< strong>CAS No: 1200131-31-2 compound is being investigated for its potential to interact with specific receptors or enzymes involved in these pathways. Preliminary studies suggest that it may exhibit< strong>antagonistic or agonistic effects on certain targets, although further research is needed to fully elucidate its mechanism of action.
The< strong>bromophenyl moiety is particularly noteworthy as brominated aromatic compounds often exhibit enhanced binding affinity and metabolic stability. This characteristic is highly desirable in drug design, where optimizing pharmacokinetic properties is crucial for achieving clinical efficacy. The presence of both hydroxyl and bromine substituents provides multiple opportunities for structure-activity relationship (SAR) studies, allowing researchers to systematically modify these groups to fine-tune the biological activity of the compound.
The synthesis of< strong>1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate involves multi-step organic transformations that showcase modern synthetic methodologies. Key steps include nucleophilic substitution reactions to introduce the bromophenyl group followed by esterification to incorporate the carboxylate functionality. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to construct more complex derivatives from simpler precursors.
Ongoing research is exploring novel applications of this compound beyond traditional pharmaceuticals. For instance, its structural motif has been explored as a potential ligand for metal ions in coordination chemistry, where it could serve as a chelating agent for therapeutic or diagnostic purposes. The< strong>CAS No: 1200131-31-2 identifier ensures that researchers can reliably obtain this compound for their experiments while maintaining consistency across different batches.
The chemical properties of< strong>1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate, particularly its solubility and reactivity profile, make it suitable for various experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analytical methods are essential for characterizing the compound's structure and understanding its interactions with biological targets at a molecular level.
In conclusion,< strong>1,1-Dimethylethyl 3-(3-bromophenyl)-3-hydroxy-1-piperidinecarboxylate (CAS No: 1200131-31-2) represents a promising scaffold with significant potential in pharmaceutical research. Its unique structural features and functional handles offer opportunities for diverse chemical modifications and biological evaluations. As our understanding of neurological disorders continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutics.
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